Cas no 27043-22-7 (ar-ethoxybenzamide)

AR-Ethoxybenzamide is a synthetic organic compound belonging to the class of benzamide derivatives. It is characterized by the presence of an ethoxy substituent on the benzene ring, which influences its physicochemical properties and potential applications. This compound exhibits stability under standard conditions and demonstrates solubility in common organic solvents, making it suitable for use in pharmaceutical and chemical research. Its structural features may contribute to bioactivity, though specific pharmacological properties depend on further functionalization or formulation. AR-Ethoxybenzamide serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for medicinal or material science applications.
ar-ethoxybenzamide structure
ar-ethoxybenzamide structure
Product Name:ar-ethoxybenzamide
CAS No:27043-22-7
MF:C9H11NO2
MW:165.189142465591
CID:53063
PubChem ID:108776
Update Time:2025-10-29

ar-ethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • ar-ethoxybenzamide
    • Ethoxybenzamide
    • 55836-71-0
    • SCHEMBL1086282
    • BS-23245
    • p-Ethoxybenzamide
    • 27043-22-7
    • FT-0618380
    • CHEMBL4294759
    • J-515273
    • CS-0197285
    • BDBM50468588
    • MFCD00007996
    • 4-Ethoxybenzamide, 97%
    • NS00033412
    • Z33546681
    • AZEIRPAUJXANCS-UHFFFAOYSA-N
    • E74021
    • 4-Ethoxybenzamide
    • AKOS001382339
    • EINECS 259-847-1
    • Benzamide, 4-ethoxy-
    • Formamide,N-(4-ethoxyphenyl)-
    • DTXSID10204431
    • DB-052810
    • DTXCID10126922
    • Inchi: 1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
    • InChI Key: AZEIRPAUJXANCS-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC(C(N)=O)=CC=1

Computed Properties

  • Exact Mass: 214.062994
  • Monoisotopic Mass: 214.062994
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 347
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.4
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.111
  • Melting Point: 209.0 °C
  • Boiling Point: 302 °C at 760 mmHg
  • Flash Point: 302 °C at 760 mmHg
  • Refractive Index: 1.538
  • PSA: 52.32000
  • LogP: 1.88450

ar-ethoxybenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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Additional information on ar-ethoxybenzamide

Professional Introduction to Compound with CAS No 27043-22-7 and Product Name ar-ethoxybenzamide

The compound with the CAS number 27043-22-7 is a chemical entity that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. The product name, ar-ethoxybenzamide, refers to a specific derivative of benzamide, characterized by the presence of an ethoxy group at the aromatic ring. This compound has been extensively studied for its potential biological activities and pharmacological properties, making it a subject of interest in both academic research and industrial applications.

In recent years, the exploration of benzamide derivatives has expanded considerably, driven by their diverse biological effects. Ar-ethoxybenzamide, in particular, has been investigated for its role in modulating various cellular processes. One of the most compelling areas of research involves its potential as an inhibitor of enzymes involved in inflammation and pain pathways. Studies have demonstrated that compounds structurally related to ar-ethoxybenzamide can interact with targets such as COX-2 (cyclooxygenase-2) and other inflammatory mediators, suggesting a therapeutic potential in conditions like arthritis and inflammatory bowel disease.

The chemical structure of ar-ethoxybenzamide contributes to its unique pharmacological profile. The presence of the ethoxy group enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with intracellular targets. This property has been leveraged in designing novel drug candidates that aim to improve bioavailability and efficacy. Additionally, the benzamide core is known for its stability and solubility characteristics, which are crucial for formulating effective pharmaceutical agents.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of ar-ethoxybenzamide. Molecular docking studies have identified potential binding pockets on target proteins, providing insights into how this compound may exert its effects at the molecular level. These findings have guided experimental efforts to optimize the structure for improved potency and selectivity. For instance, modifications to the ethoxy group or introduction of additional functional moieties have been explored to enhance binding affinity and reduce off-target effects.

The synthesis of ar-ethoxybenzamide has also seen significant progress. Modern synthetic methodologies allow for efficient and scalable production of this compound, making it more accessible for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the ethoxy group at the aromatic ring with high precision. These advances in synthetic chemistry have not only facilitated the production of ar-ethoxybenzamide but also enabled the exploration of related derivatives with tailored biological properties.

In clinical settings, ar-ethoxybenzamide is being evaluated for its potential therapeutic applications. Preclinical studies have shown promising results in models of inflammation and pain, prompting further investigation into its clinical utility. The compound's mechanism of action appears to involve inhibition of key enzymes and receptors involved in pro-inflammatory pathways, making it a candidate for treating a range of inflammatory disorders. Moreover, its favorable pharmacokinetic profile suggests that it may be suitable for oral administration, which would enhance patient compliance.

The safety profile of ar-ethoxybenzamide is another critical aspect that has been thoroughly examined. Toxicological studies have assessed various parameters including acute toxicity, chronic exposure effects, and potential side reactions. These evaluations are essential for determining the safe dosage range and identifying any adverse effects that may need to be monitored during clinical use. The results from these studies have been instrumental in shaping dosing regimens and formulation strategies for future clinical trials.

Future directions in the study of ar-ethoxybenzamide include exploring its potential in combination therapies. By pairing it with other agents that target different aspects of inflammation or pain pathways, researchers aim to achieve synergistic effects that could enhance therapeutic outcomes. Additionally, investigating its role in other disease models such as neurodegenerative disorders is an area ripe for exploration given its interaction with cellular signaling pathways involved in these conditions.

The broader significance of ar-ethoxybenzamide lies in its contribution to our understanding of benzamide derivatives as therapeutic agents. Its study not only advances knowledge in medicinal chemistry but also provides valuable insights into drug design principles applicable to other compounds. As research continues to uncover new biological functions and mechanisms, compounds like ar-ethoxybenzamide will remain at the forefront of efforts to develop innovative treatments for human diseases.

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